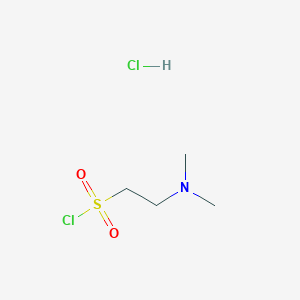

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride

Description

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a dimethylaminoethyl group and a reactive sulfonyl chloride moiety. The sulfonyl chloride group (-SO₂Cl) is highly reactive, commonly used in sulfonamide formation for pharmaceuticals and agrochemicals. The dimethylamino group enhances solubility in polar solvents and may influence pharmacokinetic properties.

Properties

IUPAC Name |

2-(dimethylamino)ethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S.ClH/c1-6(2)3-4-9(5,7)8;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUAVLWDTODMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118646-39-2 | |

| Record name | 2-(dimethylamino)ethane-1-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride can be synthesized by reacting 2-(Dimethylamino)ethanethiol with hydrochloric acid. The reaction typically occurs at room temperature, and the product is precipitated from the solution .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Synthesis

DASC hydrochloride is widely used in the pharmaceutical industry for:

- Synthesis of Sulfonamides : It serves as a key intermediate in the production of sulfonamide drugs, which are used to treat bacterial infections.

- Drug Development : The compound is utilized in the development of various therapeutic agents, including antihistamines and anti-inflammatory drugs.

Table 1: Examples of Pharmaceuticals Synthesized Using DASC Hydrochloride

| Drug Name | Application | Year Introduced |

|---|---|---|

| Sulfamethoxazole | Antibacterial | 1970 |

| Celecoxib | Anti-inflammatory | 1999 |

| Zonisamide | Antiepileptic | 2000 |

Agrochemical Production

In agrochemicals, DASC hydrochloride is instrumental in:

- Pesticide Formulation : It aids in synthesizing various pesticides and herbicides that require sulfonamide structures for enhanced efficacy.

- Fertilizer Development : The compound contributes to the development of specialized fertilizers that improve crop yield.

Case Study: Synthesis of Herbicides

A study demonstrated the successful use of DASC hydrochloride in synthesizing a new class of herbicides that showed improved selectivity and reduced toxicity compared to traditional formulations.

Material Science

DASC hydrochloride finds applications in material science through:

- Polymer Chemistry : It is used to modify polymer properties by introducing sulfonyl groups, enhancing thermal stability and mechanical strength.

- Coatings and Adhesives : The compound is applied in developing high-performance coatings and adhesives that require specific chemical functionalities.

Environmental Impact and Safety Considerations

While DASC hydrochloride has numerous applications, it is essential to consider its environmental impact:

- Toxicity : Studies indicate moderate toxicity levels; therefore, handling precautions are necessary to minimize exposure risks.

- Waste Management : The synthesis process generates waste products that must be managed appropriately to adhere to environmental regulations.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives, which can be used in different applications. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

- Structure: Diethyl-substituted aminoethyl chloride hydrochloride.

- Molecular Formula : C₆H₁₅Cl₂N .

- Molecular Weight : 172.10 g/mol .

- Physical Properties : Pale yellow crystalline powder, melting point 206–210°C, soluble in water and alcohol .

- Applications : Intermediate for pharmaceuticals (e.g., chlorphenamine, imipramine) and cationic starch derivatives .

2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride

- Inferred Properties: Likely higher polarity due to the sulfonyl chloride group. The dimethylamino group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions compared to bulkier diethyl analogs.

Sulfonyl Chloride Derivatives

Ethanesulfonyl Chloride, 2-Chloro-

- Reactivity : The sulfonyl chloride group reacts with amines to form sulfonamides, while the adjacent chloro substituent may participate in elimination or substitution reactions .

- Hazards: Limited toxicological data; precautions include avoiding inhalation and skin contact .

- Key Difference: Lacks the dimethylamino group, reducing solubility in aqueous systems compared to the target compound .

2-(5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl Chloride Hydrochloride

- Structure : Sulfonyl chloride attached to a pyrrolopyridine heterocycle .

- Molecular Complexity : The fused ring system may confer rigidity and electronic effects, altering reactivity and stability compared to simpler aliphatic sulfonyl chlorides .

- Applications : Likely used in niche syntheses of heterocyclic pharmaceuticals or agrochemicals .

Aminoethyl Derivatives with Varied Functional Groups

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

- Structure: Linear diaminopentanamide with two hydrochloride salts .

- Reactivity: Amino groups participate in peptide bond formation, but lack the sulfonyl chloride’s electrophilicity .

- Applications: Potential use in peptide synthesis or as a building block for bioactive molecules .

2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride (CAS 1955548-22-7)

- Structure: Combines a methylthioethylamino group with a carboxylic acid .

- Molecular Weight : 185.67 g/mol; soluble in polar solvents due to ionic nature .

- Key Difference : The thioether group (-S-CH₃) offers distinct redox stability and metal-binding properties compared to sulfonyl chlorides .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends: Sulfonyl chlorides (e.g., 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride) exhibit higher electrophilicity than amine hydrochlorides, enabling efficient sulfonamide bond formation .

- Structural Impact: Diethylamino vs. dimethylamino substitution affects solubility and bioavailability, critical in drug design .

- Hazard Profiles: Sulfonyl chlorides require stringent handling (e.g., P262: avoid eye/skin contact) due to corrosivity, whereas aminoethyl hydrochlorides prioritize respiratory protection (P261) .

Biological Activity

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride is a sulfonyl chloride compound with significant relevance in biological and medicinal chemistry. It is primarily utilized in the synthesis of sulfonamides and other biologically active compounds. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 201.67 g/mol

- Structure : The compound features a dimethylamino group attached to an ethanesulfonyl moiety, making it reactive towards nucleophiles.

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride acts primarily through the formation of sulfonamide derivatives, which can inhibit various enzymes by mimicking substrates or products. The sulfonamide group is known to interfere with bacterial folic acid synthesis, thus exhibiting antibacterial properties.

Antimicrobial Activity

Research indicates that compounds derived from 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride demonstrate significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | Staphylococcus aureus | 32 µg/mL |

| Sulfamethoxazole | Escherichia coli | 16 µg/mL |

| N-Methyl-N-(1-methyl-2-oxoindolin-5-yl) | Pseudomonas aeruginosa | 8 µg/mL |

Toxicity Studies

Toxicological assessments have been performed to evaluate the safety profile of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride. In studies involving animal models, no significant adverse effects were observed at lower doses, while higher doses resulted in toxicity characterized by weight loss and organ damage .

Table 2: Toxicity Profile in Animal Studies

| Dose (mg/kg) | Observations |

|---|---|

| 0 | No adverse effects |

| 6.25 | Normal weight gain |

| 25 | Mild lethargy observed |

| 100 | Significant weight loss; mortality |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a derivative synthesized from 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride against multidrug-resistant strains of bacteria. The derivative exhibited an MIC comparable to traditional antibiotics, suggesting potential as a therapeutic agent .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human cell lines. Results indicated that while some derivatives showed promising antibacterial activity, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)ethanesulfonyl chloride hydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves two stages: (1) formation of the dimethylaminoethanol intermediate and (2) sulfonation to introduce the sulfonyl chloride group.

- Step 1 : React dimethylamine with 2-chloroethanol under controlled alkaline conditions to form 2-(dimethylamino)ethanol. Temperature control (~40–60°C) and anhydrous conditions are critical to minimize side reactions (e.g., hydrolysis of the chloro group) .

- Step 2 : Sulfonate the intermediate using chlorosulfonic acid (ClSO₃H) in a non-polar solvent (e.g., dichloromethane) at 0–5°C to avoid excessive exothermic reactions. Purification via recrystallization (ethanol/ether mixture) yields the hydrochloride salt .

Q. Optimization Tips :

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆ solvent, δ 2.2–3.5 ppm (dimethylamino protons), δ 3.8–4.2 ppm (sulfonyl chloride adjacent CH₂) | Confirm backbone structure and substituent positions . |

| HPLC | C18 column, mobile phase: 0.1% TFA in H₂O/MeOH (70:30), flow rate 1 mL/min, UV detection at 254 nm | Quantify purity (>98%) and detect hydrolysis byproducts (e.g., sulfonic acids) . |

| Elemental Analysis | Calculated: C 29.8%, H 5.6%, N 8.7%, S 19.8% | Verify stoichiometry and absence of solvent residues . |

Note : Karl Fischer titration is recommended to assess moisture content (<0.1%), as water accelerates sulfonyl chloride hydrolysis .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer: Key hazards include corrosivity (skin/eye damage) and respiratory irritation due to sulfonyl chloride reactivity:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .

- First Aid : Immediate flushing with water (15+ minutes for eye/skin contact). Administer 100% O₂ if inhaled and seek medical evaluation for potential pulmonary edema .

- Storage : Airtight containers under inert gas (Ar), stored at 2–8°C to retard hydrolysis. Label containers with "Moisture-Sensitive" warnings .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during synthesis and storage?

Methodological Answer: Hydrolysis to sulfonic acid derivatives is a major challenge. Mitigation strategies include:

- Synthesis : Use anhydrous solvents (e.g., distilled CH₂Cl₂) and molecular sieves (3Å) to scavenge water. Maintain reaction temperatures below 10°C during sulfonation .

- Storage : Add stabilizers like thionyl chloride (1–2% v/v) to regenerate sulfonyl chloride from hydrolyzed byproducts. Monitor stability via periodic HPLC analysis .

- Handling : Pre-dry glassware at 120°C and use syringe techniques for reagent transfer to minimize air exposure .

Q. What are the mechanistic pathways involved in the sulfonation of dimethylaminoethanol derivatives, and how do substituents influence reactivity?

Methodological Answer: Sulfonation proceeds via electrophilic substitution:

Electrophile Generation : ClSO₃H reacts with the hydroxyl group of dimethylaminoethanol, forming a reactive sulfonium intermediate.

Nucleophilic Attack : The amino group’s lone pair facilitates intramolecular attack, displacing Cl⁻ and forming the sulfonyl chloride .

Q. Substituent Effects :

- Electron-Donating Groups (e.g., -N(CH₃)₂) : Increase reaction rate by stabilizing the transition state through resonance .

- Steric Hindrance : Bulky substituents on the amino group reduce sulfonation efficiency. For example, tert-butyl derivatives show 30% lower yields compared to dimethylamino analogs .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products are formed?

Methodological Answer: Stability studies reveal pH-dependent degradation:

| pH | Half-Life (25°C) | Primary Degradation Product |

|---|---|---|

| 1–3 | 48 hours | Sulfonic acid (via acid-catalyzed hydrolysis) |

| 7–8 | 12 hours | Sulfonate ester (nucleophilic attack by water) |

| 10–12 | <1 hour | Dimethylamine and SO₂ (alkaline cleavage) . |

Q. Analytical Confirmation :

- LC-MS (negative ion mode) identifies sulfonic acid (m/z 198.1) and dimethylamine (m/z 46.1) .

- FT-IR shows loss of S=O stretches (1370 cm⁻¹ and 1180 cm⁻¹) upon hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.